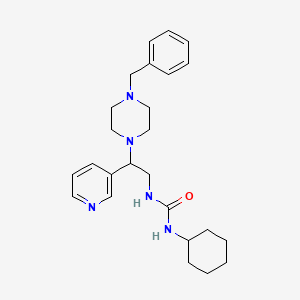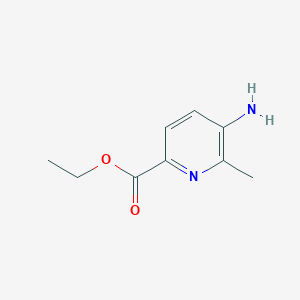![molecular formula C15H21N3S B2936012 N-bicyclo[2.2.1]hept-2-yl-N'-[2-(2-pyridyl)ethyl]thiourea CAS No. 681253-79-2](/img/structure/B2936012.png)
N-bicyclo[2.2.1]hept-2-yl-N'-[2-(2-pyridyl)ethyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-bicyclo[2.2.1]hept-2-yl-N'-[2-(2-pyridyl)ethyl]thiourea is a chemical compound that has shown potential in scientific research applications. It is a thiourea derivative that has been synthesized using various methods. 2.1]hept-2-yl-N'-[2-(2-pyridyl)ethyl]thiourea.
Mechanism of Action
The mechanism of action of N-bicyclo[2.2.1]hept-2-yl-N'-[2-(2-pyridyl)ethyl]thiourea is not fully understood. However, studies have shown that it can induce apoptosis in cancer cells by activating the caspase-dependent apoptotic pathway. It has also been shown to protect against oxidative stress-induced neuronal damage by scavenging free radicals and inhibiting lipid peroxidation. Additionally, it has been shown to inhibit the production of pro-inflammatory cytokines by inhibiting the activation of NF-κB.
Biochemical and Physiological Effects
N-bicyclo[2.2.1]hept-2-yl-N'-[2-(2-pyridyl)ethyl]thiourea has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, protect against oxidative stress-induced neuronal damage, and inhibit the production of pro-inflammatory cytokines. Additionally, it has been shown to have antioxidant properties and to inhibit the growth of cancer cells.
Advantages and Limitations for Lab Experiments
N-bicyclo[2.2.1]hept-2-yl-N'-[2-(2-pyridyl)ethyl]thiourea has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. Additionally, it has shown potential in various scientific research applications. However, there are also limitations to its use in lab experiments. It can be toxic at high concentrations and its mechanism of action is not fully understood.
Future Directions
There are several future directions for the study of N-bicyclo[2.2.1]hept-2-yl-N'-[2-(2-pyridyl)ethyl]thiourea. One direction is to further investigate its potential as an anticancer agent. Another direction is to investigate its potential as a neuroprotective agent in the treatment of neurodegenerative diseases. Additionally, further studies can be conducted to understand its mechanism of action and to optimize its synthesis method for higher yields and purity.
Synthesis Methods
N-bicyclo[2.2.1]hept-2-yl-N'-[2-(2-pyridyl)ethyl]thiourea has been synthesized using various methods. One of the methods involves the reaction of 2-bromoethyl pyridine with bicyclo[2.2.1]hept-2-ene-7-thione in the presence of a base. Another method involves the reaction of 2-pyridyl ethylamine with bicyclo[2.2.1]hept-2-ene-7-thione in the presence of a base. The synthesis method used can affect the purity and yield of the compound.
Scientific Research Applications
N-bicyclo[2.2.1]hept-2-yl-N'-[2-(2-pyridyl)ethyl]thiourea has been studied for its potential in various scientific research applications. It has shown potential as an anticancer agent, with studies showing that it can induce apoptosis in cancer cells. It has also been studied for its potential as a neuroprotective agent, with studies showing that it can protect against oxidative stress-induced neuronal damage. Additionally, it has been studied for its potential as an anti-inflammatory agent, with studies showing that it can inhibit the production of pro-inflammatory cytokines.
properties
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanyl)-3-(2-pyridin-2-ylethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3S/c19-15(17-8-6-13-3-1-2-7-16-13)18-14-10-11-4-5-12(14)9-11/h1-3,7,11-12,14H,4-6,8-10H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUSKFHAFKTWQAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2NC(=S)NCCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26729152 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cycloheptyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2935930.png)
![2-(Iodomethyl)-8-methyl-1-oxaspiro[4.5]decane](/img/structure/B2935931.png)
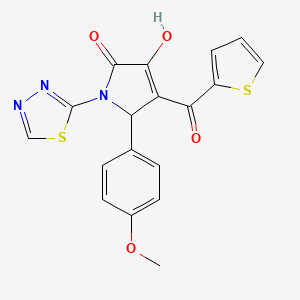
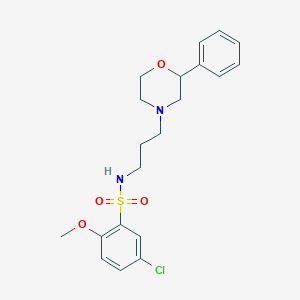
![8-Bromoimidazo[1,2-A]pyridin-7-amine](/img/structure/B2935935.png)

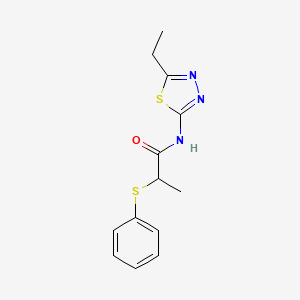
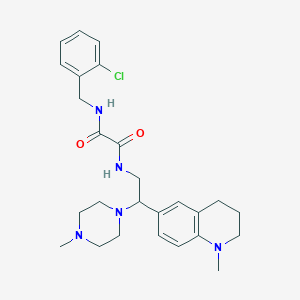
![(1R,2S,6R,7S)-4-(3-Aminopropyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione;hydrochloride](/img/structure/B2935943.png)
![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2935947.png)
![1-[(Methylamino)methyl]cyclopropan-1-ol hydrochloride](/img/structure/B2935948.png)

